molecular formula C19H16FN3O3 B11370648 N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Katalognummer: B11370648
Molekulargewicht: 353.3 g/mol
InChI-Schlüssel: VVGVTSDCRNCMSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 4-fluorophenyl group at the 1-position of the dihydropyridazine ring and a 2-ethoxyphenyl substituent on the carboxamide moiety. The structural uniqueness of this compound lies in its substitution pattern, which influences its physicochemical properties and biological interactions.

Eigenschaften

Molekularformel

C19H16FN3O3

Molekulargewicht

353.3 g/mol

IUPAC-Name

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-2-26-17-6-4-3-5-15(17)21-19(25)18-16(24)11-12-23(22-18)14-9-7-13(20)8-10-14/h3-12H,2H2,1H3,(H,21,25)

InChI-Schlüssel

VVGVTSDCRNCMSF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the dihydropyridazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for the efficient production of this compound.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2-Ethoxyphenyl)-1-(4-Fluorphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxoverbindungen führt.

    Reduktion: Reduktionsreaktionen mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Carbonylgruppen in Alkohole umwandeln.

Gängige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere starke Oxidationsmittel.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

    Substitution: Halogenierungsmittel, Nitrierungsmittel und andere Elektrophile oder Nucleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Oxoverbindungen, Alkohole und substituierte aromatische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of this compound is in cancer research. Studies have demonstrated that N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits antiproliferative effects against various cancer cell lines. The mechanism involves:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for preventing tumor growth.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.

In vitro studies indicate that this compound may inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the dihydropyridazine core can significantly influence its biological activity. Research continues to explore these modifications to enhance potency and selectivity against different cancer types.

Case Study 1: In Vitro Antitumor Activity

A study evaluated the effects of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide on several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms behind its anticancer properties. The study found that treatment with this compound led to increased levels of p53, a tumor suppressor protein, suggesting a pathway through which it induces apoptosis .

Wirkmechanismus

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The target compound shares a core dihydropyridazine-3-carboxamide scaffold with several analogs. Key structural variations occur in the substituents at two critical positions:

  • Position 1 : Aromatic substituents (e.g., fluorophenyl, chlorophenyl).
  • Carboxamide phenyl group : Substituents such as methoxy, ethoxy, or halogen atoms.
Table 1: Comparative Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 1) Substituent (Carboxamide Phenyl) Source
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Target) C₁₉H₁₇FN₃O₄* 382.36* 4-fluorophenyl 2-ethoxyphenyl Inferred
1-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₁₉H₁₆ClN₃O₄ 401.80 3-chlorophenyl 2,4-dimethoxyphenyl
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₁₈H₁₃ClFN₃O₃ 373.77 4-fluorophenyl 3-chloro-4-methoxyphenyl
N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₂₀H₁₈ClN₃O₃ 383.83 4-ethylphenyl 3-chloro-4-methoxyphenyl

*Molecular formula and weight inferred based on structural analogy to compounds.

Key Observations

Substituent Effects on Molecular Weight :

  • The 2-ethoxyphenyl group in the target compound increases its molecular weight compared to analogs with smaller substituents (e.g., methoxy or chloro groups).
  • Halogenated derivatives (e.g., 3-chlorophenyl in ) exhibit higher molecular weights due to chlorine’s atomic mass.

Bulky substituents (e.g., 2,4-dimethoxyphenyl in ) may hinder solubility but improve selectivity via steric effects.

Analytical Characterization Challenges :

  • Discrepancies in ¹H NMR data for structurally similar compounds (e.g., compound 10d in ) highlight the need for rigorous spectral validation to avoid misassignment.
  • LC/MS analysis confirms the presence of molecular ion peaks ([M+H]⁺/[M−H]⁻) in dihydropyridazinecarboxamides, aiding in structural confirmation .

Biologische Aktivität

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C22H24FN3O5
  • Molecular Weight : 429.4 g/mol

This compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the ethoxy and fluorophenyl groups may influence its pharmacological properties.

Biological Activity Overview

The biological activities of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide have been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on viral infections.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in various cancer types, including breast and lung cancer cells.
  • Efficacy : In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 5 µM, indicating significant cytotoxicity against these cells .

Anti-inflammatory Activity

Research has indicated that N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide possesses anti-inflammatory properties:

  • Inhibition of Cytokines : The compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS) stimulated macrophages .
  • Animal Models : In vivo studies using rat models of inflammation showed a reduction in paw edema when treated with this compound, suggesting its potential utility in managing inflammatory diseases.

Antiviral Activity

The antiviral properties of this compound have also been explored:

  • HIV Integrase Inhibition : Similar compounds have shown promise as inhibitors of HIV integrase. While specific data on this compound is limited, related structures have demonstrated IC50 values in the low micromolar range against HIV integrase .

Structure-Activity Relationship (SAR)

The modifications on the dihydropyridazine core significantly affect the biological activity:

ModificationEffect on Activity
Ethoxy groupEnhances solubility and bioavailability
Fluorine substitutionIncreases potency against certain cancer cell lines

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Dihydropyridazines : A series of dihydropyridazine derivatives were synthesized and tested for anticancer activity. The presence of electron-withdrawing groups like fluorine was correlated with increased potency .
  • Inflammation Model : In a controlled study using an LPS-induced inflammation model in rats, compounds similar to N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide showed significant reduction in inflammatory markers compared to control groups .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

  • Core formation : Cyclization of dihydropyridazine precursors under reflux conditions with catalysts like acetic acid.
  • Functionalization : Introduction of the 2-ethoxyphenyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions.

Q. Optimization Strategies :

  • Use Design of Experiments (DOE) to identify critical parameters (temperature, stoichiometry, solvent polarity). For example, a 2³ factorial design can screen variables affecting yield .
  • Employ reaction monitoring (e.g., TLC, HPLC) to isolate intermediates and minimize side products.
ParameterRange TestedOptimal ValueImpact on Yield
Temperature80–120°C100°C+25%
Catalyst Concentration0.1–1.0 mol%0.5 mol%+18%
Reaction Time6–24 hours12 hours+15%

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of orthogonal techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks.
TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 7.2–8.1 (aromatic protons)Substituent integration/position
HRMSm/z 397.12 (calculated)Molecular formula confirmation
FT-IR1685 cm⁻¹ (C=O stretch)Functional group validation

Q. What in vitro assays are appropriate for initial evaluation of the compound’s biological activity?

Methodological Answer: Prioritize assays aligned with hypothesized targets (e.g., kinase inhibition, antimicrobial activity):

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., COX-2, EGFR).
  • Solubility Screening : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve synthesis pathway design?

Methodological Answer:

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization steps .
  • Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction kinetics.
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or conditions.
Computational ToolApplicationOutcome Example
Gaussian 16 (DFT)Transition state modelingIdentified key diradical intermediate
COSMO-RSSolvent selectionDMF vs. THF: +30% yield improvement

Q. What strategies resolve contradictory biological activity data across experimental models?

Methodological Answer:

  • Meta-Analysis : Pool data from disparate studies and apply statistical weighting (e.g., random-effects model) .
  • Orthogonal Assays : Validate activity using both cell-based (e.g., reporter gene) and biochemical (e.g., SPR binding) assays.
  • Species-Specific Factors : Compare human vs. murine metabolic enzyme profiles (e.g., CYP450 isoforms) .

Q. How can the lipophilicity and bioavailability of this compound be optimized without compromising activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified ethoxy/fluorophenyl groups. Test logP (HPLC) and permeability (Caco-2 assay).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics .
Derivative ModificationlogP ChangeBioavailability (AUC)Activity Retention
Ethoxy → Methoxy-0.5+40%85%
Fluorophenyl → Chlorophenyl+0.3-15%92%

Q. How to design a multi-parameter optimization study for the synthetic process?

Methodological Answer:

  • Response Surface Methodology (RSM) : Central composite design to model interactions between temperature, catalyst loading, and solvent ratio .
  • Process Analytical Technology (PAT) : Inline FTIR for real-time monitoring of intermediate concentrations.
FactorLow LevelHigh LevelOptimal via RSM
Temperature80°C120°C105°C
Catalyst Loading0.3 mol%0.7 mol%0.55 mol%
Solvent (DMF:THF)1:13:12.5:1

Q. What orthogonal analytical approaches validate compound identity when traditional methods show discrepancies?

Methodological Answer:

  • LC-MS/MS : Confirm purity and detect trace impurities (e.g., diastereomers).
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded spectral regions .
  • Elemental Analysis : Validate C, H, N, F content within 0.3% of theoretical values.

Q. How can cheminformatics tools predict structure-activity relationships for novel derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina to screen derivatives against target protein pockets (e.g., kinase ATP-binding sites) .
  • QSAR Modeling : Use MOE or RDKit to correlate substituent descriptors (e.g., Hammett σ) with IC₅₀ values.
Cheminformatics ToolApplicationOutput Example
AutoDock VinaBinding affinity predictionΔG = -9.2 kcal/mol for lead analog
MOE QSARHydrophobicity vs. activityR² = 0.89 for logP-IC₅₀ correlation

Q. What are the known metabolic pathways and degradation products under physiological conditions?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Major pathways include:
    • O-Dealkylation : Ethoxy → hydroxy metabolite.
    • Amide Hydrolysis : Carboxamide → carboxylic acid derivative .
  • Forced Degradation Studies : Expose to acid/base/oxidative conditions and profile degradation products.
ConditionMajor Degradation ProductHalf-Life (pH 7.4)
Acidic (0.1M HCl)Hydrolyzed carboxamide2.3 hours
Oxidative (3% H₂O₂)N-Oxide derivative5.1 hours

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.